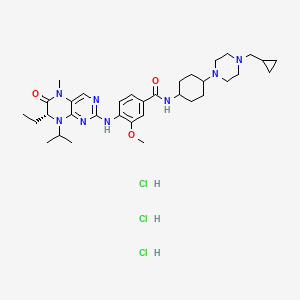

Volasertib trihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEPFDDQDQBWIL-NGDVEHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53Cl3N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946161-17-7 | |

| Record name | Volasertib trihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946161177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VOLASERTIB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72812O5MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Volasertib Trihydrochloride: A Polo-like Kinase 1 (PLK1) Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cell cycle in oncology.

Core Mechanism of Action

This compound, also known as BI 6727, is a small molecule inhibitor that targets the serine/threonine kinase PLK1.[1] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Elevated levels of PLK1 are observed in a wide range of human cancers, making it an attractive target for anticancer therapies.

Volasertib functions by competitively binding to the ATP-binding pocket of the PLK1 protein.[2][3] This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6] A key characteristic of volasertib is its selective cytotoxicity towards cancer cells. While it induces G2/M arrest in both cancerous and normal cells, in normal cells, this arrest is temporary and reversible, without leading to apoptosis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Source |

| PLK1 | 0.87 | [4][7] |

| PLK2 | 5 | [4][7] |

| PLK3 | 56 | [4][7] |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | IC50 (nM) | Source |

| Multiple Cell Lines | Various | 11 - 37 | [4] | |

| A549 (p53 wild-type) | Non-Small-Cell Lung Cancer | 18.05 ± 2.52 (normoxia) | [2] | |

| A549 (p53 wild-type) | Non-Small-Cell Lung Cancer | 27.56 ± 4.16 (hypoxia) | [2] | |

| K562 | Chronic Myeloid Leukemia | 50 | [8] | |

| KASUMI-1 | Acute Myeloid Leukemia | 170 ± 51 | [4] | |

| KG-1 | Acute Myeloid Leukemia | 150 ± 67 | [4] | |

| MOLM-13 | Acute Myeloid Leukemia | 57 ± 44 | [4] | |

| 40 Pediatric Cancer Cell Lines | Various | Mean: 313 (Range: 4-5000) | [9] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Source |

| Human Colon Carcinoma | Colon Cancer | 15, 20, or 25 mg/kg/day; i.v.; 2 consecutive days per week for 40 days | Significant tumor growth delay and regression | [4] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 70 mg/kg once weekly or 10 mg/kg daily; oral | Significantly delayed tumor growth | [4] |

| HCT 116 | Colon Cancer | Single dose of 40 mg/kg; i.v. | 13-fold increase in mitotic cells | [4] |

| RMS-1 | Alveolar Rhabdomyosarcoma | Weekly intravenous injections | 100% tumor regression | [9] |

Table 4: Human Pharmacokinetics in AML Patients

| Parameter | Value/Observation | Source |

| Dose Proportionality | Dose independent from 150 to 550 mg | [3] |

| Inter-individual Variability | Low-to-mild in total clearance | [3] |

| Significant Covariates | Body surface area and ethnicity | [3] |

| Drug-Drug Interaction | Volasertib and cytarabine did not influence the pharmacokinetic characteristics of each other | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of volasertib and a typical experimental workflow for its evaluation.

References

- 1. Volasertib - Wikipedia [en.wikipedia.org]

- 2. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of Volasertib Administered in Patients with Acute Myeloid Leukaemia as a Single Agent or in Combination with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polo-like Kinase Inhibitor Volasertib Exhibits Antitumor Activity and Synergy with Vincristine in Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Volasertib Trihydrochloride: A Deep Dive into its Role in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volasertib trihydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (Plk1), has emerged as a significant investigational anti-cancer agent. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its critical role in disrupting cell cycle progression. By competitively binding to the ATP-binding pocket of Plk1, volasertib effectively halts the cell cycle at the G2/M transition, leading to mitotic arrest and subsequent apoptosis in cancer cells. This document details the intricate signaling pathways governed by Plk1 that are disrupted by volasertib, presents comprehensive quantitative data on its efficacy across various cancer cell lines, and provides detailed experimental protocols for assessing its cellular effects.

The Central Role of Plk1 in Mitosis and its Inhibition by Volasertib

Polo-like kinase 1 (Plk1) is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis. Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle. In numerous cancers, Plk1 is overexpressed, correlating with poor prognosis and making it an attractive therapeutic target.

Volasertib is a dihydropteridinone derivative that acts as a potent, ATP-competitive inhibitor of Plk1.[1] Its high affinity and selectivity for Plk1 lead to the disruption of the kinase's essential functions in orchestrating mitotic events. This inhibition ultimately triggers a G2/M cell cycle arrest, preventing cancer cells from proceeding through mitosis.[2][3][4][5] Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.

Signaling Pathways Modulated by Volasertib

The inhibitory action of volasertib reverberates through the complex signaling network regulated by Plk1. The following diagram illustrates the key upstream regulators and downstream effectors of Plk1 and how volasertib's intervention disrupts this cascade.

Quantitative Analysis of Volasertib's Efficacy

The following tables summarize the quantitative data on the in vitro efficacy of volasertib across a range of cancer cell lines.

Table 1: IC50 Values of Volasertib in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Polo-like Kinases | Plk1 (cell-free) | 0.87 | [1][6][7] |

| Plk2 (cell-free) | 5 | [1][6][7] | |

| Plk3 (cell-free) | 56 | [1][6][7] | |

| Non-Small Cell Lung Cancer | A549 (p53 wt) | ~18 | [2] |

| A549-NTC (p53 wt) | 18.05 ± 2.52 | [2] | |

| NCI-H1975 (p53 mutant) | >85 (under hypoxia) | [2] | |

| Acute Myeloid Leukemia | MOLM14 | 4.6 | [6] |

| HL-60 | 5.8 | [6] | |

| MV4;11 | 4.6 | [6] | |

| K562 | 14.1 | [6] | |

| HEL | 17.7 | [6] | |

| Ovarian Cancer | MCAS | Not specified, active at nM | [8] |

| EFO27 | Not specified, active at nM | [8] | |

| JHOM1 | Not specified, active at nM | [8] | |

| Hepatocellular Carcinoma | BEL7402 | 6 | [5] |

| HepG2 | 2854 | [5] | |

| SMMC7721 | 3970 | [5] | |

| SK-Hep-1 | 7025 | [5] | |

| Cervical Cancer | HeLa | 20 | [4] |

| Caski | 2020 | [4] | |

| Glioma Stem Cells | GSC lines | Nanomolar range | [9] |

Table 2: Volasertib-Induced G2/M Phase Arrest in Cancer Cell Lines

| Cell Line | Concentration (nM) | Duration (h) | % of Cells in G2/M | Reference |

| A549-NTC (NSCLC) | 20 | 24 | 28.53 ± 5.25 | [2] |

| A549-920 (NSCLC) | 20 | 24 | 47.77 ± 3.53 | [2] |

| HeLa (Cervical) | 30 | 48 | Significantly increased | [4] |

| Caski (Cervical) | 30 | 48 | Significantly increased | [4] |

| BEL7402 (HCC) | 30 | 48 | Significantly increased | [5] |

| HepG2 (HCC) | 10000 | 48 | Significantly increased | [5] |

| Glioma Stem Cells | Dose-dependent | 24 | Additively enhanced with radiation | [9] |

| Kasumi-1 (AML) | Not specified | 24 | Significantly increased with Bortezomib | [10] |

Table 3: Volasertib-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration (nM) | Duration (h) | % of Apoptotic Cells | Reference |

| A549 (NSCLC) | 20 | 72 | Increased with radiation | [11] |

| NCI-H1975 (NSCLC) | 20 | 72 | Increased with radiation | [11] |

| BEL7402 (HCC) | 30 | 48 | Significantly increased | [5] |

| HepG2 (HCC) | 10000 | 48 | Significantly increased | [5] |

| Glioma Stem Cells | Dose-dependent | Not specified | Prominent PARP cleavage | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with volasertib using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of volasertib or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).

-

Cell Harvest: Following treatment, collect both floating and adherent cells. For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin-EDTA. Combine with the floating cells from the initial medium collection.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in volasertib-treated cells using Annexin V-FITC and PI staining.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with volasertib as described in the cell cycle analysis protocol.

-

Cell Harvest: Collect both floating and adherent cells as described previously.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use a 488 nm excitation and detect FITC emission at ~530 nm and PI emission at ~617 nm.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of volasertib in cell cycle progression.

Conclusion

This compound's potent and selective inhibition of Plk1 firmly establishes its role as a disruptor of cell cycle progression, specifically targeting the G2/M transition. The resulting mitotic arrest and subsequent induction of apoptosis underscore its therapeutic potential in oncology. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of Plk1 inhibitors in cancer therapy. Further investigation into biomarkers for sensitivity and resistance will be crucial for the clinical translation of this promising agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome inhibition enhances the efficacy of volasertib-induced mitotic arrest in AML in vitro and prolongs survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Volasertib Trihydrochloride: An In-Depth Technical Review for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib (formerly BI 6727) is a first-in-class, highly potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] Its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][4][5] Volasertib is a dihydropteridinone derivative that competitively binds to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity and inducing mitotic arrest, which ultimately leads to apoptotic cell death.[4][6][7] Preclinical studies have demonstrated its broad antitumor activity across various cancer models, both as a monotherapy and in combination with other anticancer agents.[1][8] This technical guide provides a comprehensive overview of the preclinical evaluation of volasertib, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

Volasertib exerts its anticancer effects by targeting PLK1, a master regulator of the cell cycle. It potently inhibits PLK1 with a half-maximal inhibitory concentration (IC50) of 0.87 nM in cell-free assays.[4][9] It also shows activity against the closely related kinases PLK2 and PLK3, with IC50 values of 5 nM and 56 nM, respectively, but does not exhibit significant inhibitory effects against a panel of over 50 other kinases at concentrations up to 10 µM.[2][8]

The inhibition of PLK1 by volasertib disrupts the mitotic spindle assembly, leading to a characteristic "Polo arrest" phenotype in prometaphase.[8] This arrest is characterized by the formation of aberrant monopolar mitotic spindles and an accumulation of cells in the G2/M phase of the cell cycle, which can be observed through an increase in phosphorylated histone H3.[4][7][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6][7]

References

- 1. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Volasertib - Wikipedia [en.wikipedia.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Apoptosis Induction Pathway of Volasertib Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying volasertib-induced apoptosis, intended for researchers, scientists, and professionals in drug development. We delve into the core signaling pathways, present quantitative data from preclinical studies, detail key experimental protocols, and provide visual representations of the involved molecular interactions and workflows.

Introduction

Volasertib (BI 6727) is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1, a serine/threonine kinase crucial for multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] By inhibiting PLK1, volasertib disrupts mitotic progression, leading to a G2/M phase cell cycle arrest and subsequent programmed cell death, or apoptosis.[1][3] This guide focuses on the intricate signaling cascade initiated by volasertib that culminates in apoptotic cell death.

The Core Apoptosis Induction Pathway of Volasertib

The primary mechanism of action of volasertib is the inhibition of PLK1, which sets off a chain of events leading to apoptosis. The pathway can be broadly categorized into upstream events (PLK1 inhibition and mitotic arrest) and downstream events (caspase activation and execution of apoptosis).

Upstream Events: PLK1 Inhibition and Mitotic Arrest

Volasertib competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity with high potency.[4] This inhibition disrupts the formation of the bipolar spindle during mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][5] This mitotic arrest is a critical prerequisite for the subsequent induction of apoptosis.[6]

Downstream Signaling to Apoptosis

Following prolonged mitotic arrest induced by volasertib, cancer cells trigger the apoptotic machinery. Evidence suggests that volasertib primarily activates the intrinsic (mitochondrial) apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7][8]

Key downstream events include:

-

Caspase Activation: Volasertib treatment leads to the activation of initiator caspases, such as caspase-2, and executioner caspases, most notably caspase-3.[9] Activated caspase-3 is a central executioner of apoptosis, responsible for the cleavage of numerous cellular substrates.[10]

-

PARP Cleavage: One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis and serves as a reliable biomarker for this process.[9]

-

Influence of p53: The tumor suppressor protein p53 appears to play a significant role in modulating the apoptotic response to volasertib. Cancer cells with wild-type p53 are generally more sensitive to volasertib-induced apoptosis compared to cells with mutant or null p53.[11]

The following diagram illustrates the proposed signaling pathway for volasertib-induced apoptosis.

Quantitative Data on Volasertib-Induced Apoptosis

The following tables summarize key quantitative data from preclinical studies investigating the pro-apoptotic effects of volasertib in various cancer cell lines.

Table 1: IC50 Values of Volasertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT 116 | Colon Carcinoma | 23 | [12] |

| NCI-H460 | Lung Carcinoma | 21 | [12] |

| BRO | Melanoma | 11 | [12] |

| GRANTA-519 | Hematopoietic Cancer | 15 | [12] |

| HL-60 | Hematopoietic Cancer | 32 | [12] |

| THP-1 | Hematopoietic Cancer | 36 | [12] |

| Raji | Hematopoietic Cancer | 37 | [12] |

Table 2: Induction of Apoptosis by Volasertib in Cancer Cell Lines

| Cell Line | Cancer Type | Volasertib Conc. (nM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |

| Caski | Cervical Cancer | 10 | 48 | ~20% | [1] |

| Caski | Cervical Cancer | 20 | 48 | ~35% | [1] |

| HeLa | Cervical Cancer | 50 | 48 | ~25% | [1] |

| HeLa | Cervical Cancer | 100 | 48 | ~40% | [1] |

| A549 (p53 wt) | NSCLC | 20 | 72 | Significantly increased vs. p53 mutant | [11] |

| NCI-H1975 (p53 mut) | NSCLC | 20 | 72 | Lower than p53 wild-type | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize volasertib-induced apoptosis.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method to quantify the percentage of apoptotic cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of volasertib or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: For adherent cells, gently aspirate the medium and wash once with PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. For suspension cells, directly collect the cells. Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.

-

Cell Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Use unstained and single-stained controls to set up compensation and gates.

The following diagram outlines the experimental workflow for apoptosis analysis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect the expression and cleavage of key proteins in the apoptosis pathway.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

-

Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Clinical Relevance and Future Directions

Clinical trials have investigated volasertib in various malignancies, particularly in acute myeloid leukemia (AML).[6][13] While the induction of apoptosis is a key mechanism of its anti-tumor activity, clinical responses have been variable. The expression of p53 has been suggested as a potential predictive biomarker for volasertib efficacy.[11] Further research is needed to identify robust biomarkers to select patients who are most likely to benefit from volasertib treatment. Combination therapies, for instance with cisplatin, have shown promise in preclinical models and may enhance the pro-apoptotic effects of volasertib.[1] Future studies should continue to explore the intricate molecular details of volasertib-induced apoptosis to optimize its clinical application and develop rational combination strategies.

References

- 1. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. ashpublications.org [ashpublications.org]

- 7. PLK1 as a cooperating partner for BCL2-mediated antiapoptotic program in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Volasertib Trihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib, also known as BI 6727, is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of multiple stages of the cell cycle, and its overexpression is observed in many types of cancer, making it an attractive target for cancer therapy.[1][4][5] Volasertib competitively binds to the ATP-binding pocket of PLK1, thereby inhibiting its function and leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia (AML) and non-small-cell lung cancer (NSCLC).[1][3][7]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of volasertib trihydrochloride in cancer cell lines.

Mechanism of Action: PLK1 Inhibition

Volasertib is a dihydropteridinone derivative that acts as a highly potent and ATP-competitive inhibitor of PLK1.[2][8] Inhibition of PLK1 by volasertib disrupts several critical mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis.[5][9] This disruption leads to a G2/M phase cell cycle arrest, followed by the induction of apoptosis.[1][2][8] Volasertib has shown high selectivity for PLK1, with lower inhibitory activity against other PLK family members like PLK2 and PLK3 at higher concentrations.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound across various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) |

| HCT116 | Colon Carcinoma | Cell Proliferation | EC50 | 23[2] |

| NCI-H460 | Non-Small Cell Lung Cancer | Cell Proliferation | EC50 | 21[2] |

| BRO | Melanoma | Cell Proliferation | EC50 | 11[2] |

| GRANTA-519 | Mantle Cell Lymphoma | Cell Proliferation | EC50 | 15[2] |

| HL-60 | Acute Promyelocytic Leukemia | Cell Proliferation | EC50 | 32[2] |

| THP-1 | Acute Monocytic Leukemia | Cell Proliferation | EC50 | 36[2] |

| Raji | Burkitt's Lymphoma | Cell Proliferation | EC50 | 37[2] |

| - | Cell-free | Kinase Assay | IC50 | 0.87[2][8] |

| - | PLK2 (Cell-free) | Kinase Assay | IC50 | 5[2][8] |

| - | PLK3 (Cell-free) | Kinase Assay | IC50 | 56[2][8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability in response to volasertib treatment using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, NCI-H460)

-

This compound

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of volasertib in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the prepared volasertib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[8]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with volasertib using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 10-1000 nM) for 24 hours.[8] Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content. Volasertib treatment is expected to result in an accumulation of cells with 4N DNA content, indicating a G2/M block.[8]

-

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are crucial for understanding the compound's mechanism of action and determining its potency in various cancer cell lines. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for preclinical drug development and further investigation into the therapeutic potential of volasertib.

References

- 1. Volasertib - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncoheroes.com [oncoheroes.com]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Volasertib Trihydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volasertib trihydrochloride (also known as BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2][3][4] PLK1 is a serine/threonine kinase that plays a crucial role in several mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[5][6][7][8] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for cancer therapy.[2][5][6][7] Volasertib competitively binds to the ATP-binding pocket of PLK1, leading to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4][9] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action: PLK1 Inhibition

Volasertib is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[1][10] It exhibits high selectivity for PLK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][3][11][12] Inhibition of PLK1 by volasertib disrupts the normal progression of mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[1][13] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]

Caption: Volasertib inhibits PLK1, leading to G2/M arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Incubation Time (hours) | Reference |

| HCT 116 | Colon Carcinoma | EC50 | 23 | 72 | [1][14] |

| NCI-H460 | Non-Small Cell Lung Cancer | EC50 | 21 | 72 | [1][14] |

| BRO | Melanoma | EC50 | 11 | 72 | [1][14] |

| GRANTA-519 | Hematopoietic Cancer | EC50 | 15 | 72 | [1][14] |

| HL-60 | Hematopoietic Cancer | EC50 | 32 | 72 | [1][14] |

| THP-1 | Hematopoietic Cancer | EC50 | 36 | 72 | [1][14] |

| Raji | Hematopoietic Cancer | EC50 | 37 | 72 | [1][14] |

| A549 | Non-Small Cell Lung Cancer | IC50 | 18.05 ± 2.52 | 24 | [13] |

| MOLM14 | Acute Myeloid Leukemia | GI50 | 4.6 | Not Specified | [15] |

| HL-60 | Acute Myeloid Leukemia | GI50 | 5.8 | Not Specified | [15] |

| MV4;11 | Acute Myeloid Leukemia | GI50 | 4.6 | Not Specified | [15] |

| K562 | Chronic Myeloid Leukemia | GI50 | 14.1 | Not Specified | [15] |

| HEL | Acute Myeloid Leukemia | GI50 | 17.7 | Not Specified | [15] |

Table 2: Kinase Inhibitory Activity of Volasertib

| Kinase | IC50 (nM) | Reference |

| PLK1 | 0.87 | [1][3][11] |

| PLK2 | 5 | [1][3][11] |

| PLK3 | 56 | [1][3][11] |

Experimental Protocols

Cell Viability Assay (SRB or Alamar Blue)

This protocol is designed to determine the effect of volasertib on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

Sulforhodamine B (SRB) or Alamar Blue reagent

-

Trichloroacetic acid (TCA) for SRB assay

-

Tris-base solution for SRB assay

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range of 0.1 nM to 10 µM).

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of volasertib. Include a vehicle control (DMSO-treated) group.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[10][11]

-

Cell Viability Assessment:

-

For SRB Assay:

-

Fix the cells by adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid and allow them to air dry.

-

Solubilize the bound dye with 200 µL of 10 mM Tris-base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

-

For Alamar Blue Assay:

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.[11]

-

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values from the dose-response curves.

Cell Cycle Analysis

This protocol is used to assess the effect of volasertib on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of volasertib (e.g., 7.5 nM, 12.5 nM, 20 nM) for 24 hours.[13]

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.[16]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[11][12]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Acquire at least 10,000 events per sample.[13]

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13][17]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by volasertib.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of volasertib (e.g., 10 nM to 100 nM) for 48 to 72 hours.[1][13]

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Volasertib - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | TargetMol [targetmol.com]

- 15. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

volasertib trihydrochloride solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of volasertib trihydrochloride in experimental settings. Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, making it a compound of significant interest in cancer research and drug development.[1][2]

Physicochemical Properties and Solubility

This compound is the trihydrochloride salt of volasertib.[3] It is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[4][5]

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 35 mg/mL (56.56 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] |

| Water | Insoluble (0.0664 mg/mL) | [6][7] |

| Ethanol | Insoluble | [6] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molar Mass: 728.2 g/mol ), you would add approximately 137.3 µL of DMSO.

-

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.

-

Aliquoting and Storage:

Preparation of Formulations for In Vivo Experiments

The appropriate formulation for in vivo studies depends on the route of administration.

1. Intraperitoneal (i.p.) Injection Formulation

Materials:

-

This compound

-

DMSO

-

Corn oil

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare a concentrated stock solution of volasertib in DMSO (e.g., 50 mg/mL).

-

For a final concentration of 2 mg/mL, add 40 µL of the 50 mg/mL DMSO stock solution to 960 µL of corn oil.[6]

-

Vortex the mixture thoroughly to ensure a uniform suspension.

-

This formulation should be prepared fresh before each use.[6]

2. Oral Administration Formulation

Materials:

-

This compound

-

0.1 N Hydrochloric acid (HCl)

-

0.9% Sodium Chloride (NaCl) or 0.5% Natrosol (hydroxyethyl-cellulose)

-

Sterile tubes

-

Stir plate and stir bar

Protocol:

-

Dissolve the required amount of this compound in 0.1 N HCl.

-

Dilute the solution with 0.9% NaCl or suspend it in 0.5% Natrosol to the final desired concentration.

-

Ensure the solution or suspension is homogeneous before administration.

3. Intravenous (i.v.) Formulation

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween 80

-

Sterile, pyrogen-free water for injection (ddH₂O)

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of volasertib in DMSO (e.g., 23 mg/mL).

-

To prepare a 1 mL working solution, take 50 µL of the 23 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween 80 and mix until the solution is clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL and mix thoroughly.

-

This formulation should be used immediately after preparation.[6]

Mechanism of Action and Signaling Pathway

Volasertib is a potent inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[2] By binding to the ATP-binding pocket of PLK1, volasertib disrupts its function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4] Volasertib also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[4][5][6]

Recent studies have also suggested that volasertib's mechanism of action may involve the inhibition of the PI3K/AKT/mTOR and MEK/ERK signaling pathways, as well as the suppression of DNMT (DNA methyltransferase) family proteins, particularly in the context of resistance to hypomethylating agents.[8]

Caption: Volasertib's mechanism of action.

Experimental Workflow for In Vitro Studies

A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines is outlined below.

Caption: General workflow for in vitro experiments.

Detailed Methodologies for Key Experiments

1. Cell Proliferation Assay (SRB Assay)

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm using a microplate reader to determine cell viability.

2. Cell Cycle Analysis (Propidium Iodide Staining)

-

Culture and treat cells with this compound as described above.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70-80% ethanol and store at -20°C.[6]

-

Rehydrate the cells in PBS and treat with RNase A to remove RNA.[6]

-

Stain the cellular DNA with propidium iodide (PI).[6]

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6][9]

3. Apoptosis Assay (Annexin V/PI Staining)

-

Following treatment with this compound, harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

These protocols provide a foundation for the experimental use of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Volasertib - Wikipedia [en.wikipedia.org]

- 3. This compound | C34H53Cl3N8O3 | CID 16718566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Volasertib Trihydrochloride in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of volasertib trihydrochloride in preclinical in vivo mouse studies. The information is compiled from various published research articles to guide the design and execution of experiments evaluating the efficacy and mechanism of action of this Polo-like kinase 1 (PLK1) inhibitor.

Mechanism of Action

Volasertib is a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] By inhibiting PLK1, volasertib disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][3] Its primary mechanism involves binding to the ATP-binding pocket of PLK1.[4] Volasertib also shows inhibitory activity against the closely related kinases PLK2 and PLK3 at higher concentrations.[3][5] Furthermore, downstream effects on signaling pathways such as the PI3K/AKT/mTOR and MEK/ERK pathways have been reported.[6]

Signaling Pathway Diagram

Caption: Mechanism of action of volasertib, targeting PLK1 to induce mitotic arrest and apoptosis.

Recommended Dosages and Administration Routes

The dosage and administration route of this compound can vary depending on the tumor model and experimental design. The following tables summarize dosages used in various in vivo mouse studies.

Intravenous (IV) Administration

| Tumor Model | Mouse Strain | Dosage | Dosing Schedule | Vehicle | Reference |

| Solid Tumors | Not Specified | 30 mg/kg | Once weekly for 3 weeks | Sterile Saline | [7] |

| Acute Lymphoblastic Leukemia (ALL) | NOD-SCID | 15 mg/kg | Once weekly for 3 weeks | Sterile Saline | [7] |

| Melanoma Xenografts (A375, Hs 294T) | Athymic Nude | 10 and 25 mg/kg | Twice weekly | DMSO (vehicle for control) | [4] |

| Acute Myeloid Leukemia (AML) Xenografts (MOLM-13) | Nude | 20 and 40 mg/kg | Once weekly | Not Specified | [8] |

| Acute Myeloid Leukemia (AML) Xenografts (MV4-11) | Nude | 10, 20, and 40 mg/kg | Once weekly | Not Specified | [9] |

| Acute Myeloid Leukemia (AML) Xenografts (MV4-11) | Nude | 20 mg/kg | Twice weekly on consecutive days | Not Specified | [9] |

| Human AML Xenotransplantation (HL-60) | NSG | 10 mg/kg | Twice a week for 4 weeks | 0.9% NaCl | [10] |

Intraperitoneal (IP) Administration

| Tumor Model | Mouse Strain | Dosage | Dosing Schedule | Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | | Small Cell Lung Cancer (H526 Xenograft) | Not Specified | 20 mg/kg | Weekly | PBS |[11] |

Experimental Protocols

Preparation of Volasertib for Injection

Vehicle Formulations:

-

Saline-based: this compound can be formulated in sterile saline. For storage, it can be kept at 4°C for up to 7 days, protected from light.[7]

-

PBS-based: The parent compound can be dissolved in DMSO to create a stock solution, which is then diluted in PBS for injection.[11]

-

Complex Vehicle: For a more complex formulation, a stock solution in DMSO can be mixed with PEG300, followed by the addition of Tween80 and finally diluted with ddH2O. This solution should be used immediately.

Tumor Xenograft Model Protocol

This protocol provides a general workflow for evaluating the efficacy of volasertib in a subcutaneous xenograft mouse model.

Workflow Diagram:

Caption: A typical experimental workflow for in vivo efficacy studies of volasertib.

Methodology:

-

Cell Culture: Culture the desired cancer cell line under appropriate conditions.

-

Animal Models: Use immunocompromised mice (e.g., athymic nude, NOD-SCID, or NSG mice) to prevent rejection of human tumor xenografts.

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS), often mixed with Matrigel to support tumor formation.

-

Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of each mouse.

-

-

Tumor Growth and Measurement:

-

Allow tumors to grow to a palpable size (e.g., ~65-100 mm³).

-

Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.

-

Prepare this compound for injection at the desired concentration in the chosen vehicle.

-

Administer the drug and vehicle according to the selected route and schedule.

-

-

Monitoring:

-

Endpoint and Analysis:

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3, or Western blotting).[4]

-

Efficacy and Toxicity Data

The following tables summarize the observed efficacy and toxicity of volasertib in various mouse models.

Efficacy Data

| Tumor Model | Dosage and Schedule | Efficacy Outcome | Reference |

| Melanoma Xenografts (A375, Hs 294T) | 10 and 25 mg/kg, IV, twice weekly | Significant tumor growth delay and regression. Dose-dependent decrease in Ki-67 and increase in caspase 3. | [4] |

| AML Xenografts (MOLM-13) | 20 and 40 mg/kg, IV, once weekly | Prolonged median survival (37 and 48 days vs. control). | [8] |

| AML Xenografts (MV4-11) | 10, 20, 40 mg/kg, IV, once weekly | Dose-dependent inhibition of tumor growth. | [9] |

| Solid Tumor Xenografts | 30 mg/kg, IV, weekly x 3 | Significant differences in event-free survival in 19 of 32 evaluable xenografts. | [7] |

| Small Cell Lung Cancer (H526 Xenograft) | 20 mg/kg, IP, weekly | Significant tumor growth inhibition. | [11] |

Toxicity Data

| Mouse Strain | Dosage and Schedule | Observed Toxicity | Reference |

| Not Specified | 30 mg/kg (solid tumors) and 15 mg/kg (ALL), IV, weekly x 3 | 7.1% toxicity rate in treated groups (5.2% in solid tumors, 16.4% in ALL models). | [7] |

| Nude | 20 and 40 mg/kg, IV, once weekly (MOLM-13 AML model) | No body weight loss or adverse signs observed. | [8] |

| Nude | 10, 20, 40 mg/kg, IV, once weekly (MV4-11 AML model) | No significant changes in body weight. | [9] |

| Not Specified | 20 mg/kg, IP, weekly (H526 SCLC model) | No major toxicity observed based on body weight changes. | [11] |

Conclusion

This compound has demonstrated significant antitumor activity in a variety of preclinical mouse models. The optimal dosage and administration schedule are dependent on the specific cancer type and the experimental goals. Researchers should carefully consider the tumor model, desired therapeutic window, and potential for toxicity when designing in vivo studies. The protocols and data presented here provide a foundation for the effective use of volasertib in preclinical cancer research.

References

- 1. Volasertib - Wikipedia [en.wikipedia.org]

- 2. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Volasertib Trihydrochloride Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib (also known as BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves competitively binding to the ATP-binding pocket of PLK1, which disrupts the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase, specifically in prometaphase, and ultimately induces apoptosis (programmed cell death) in cancer cells.[4][5][6] Volasertib also shows inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[3][7] Due to its targeted action on proliferating cells, volasertib has been investigated extensively in numerous preclinical models for various malignancies, demonstrating significant antitumor activity.[8] These application notes provide a detailed summary of administration routes, dosages, and protocols from published preclinical studies.

Mechanism of Action: Signaling Pathway

Volasertib's primary mechanism is the inhibition of PLK1. This kinase is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine-sis. By inhibiting PLK1, volasertib causes a distinct "Polo arrest" phenotype, characterized by cells with monopolar spindles that are unable to progress through mitosis, leading to apoptosis.[5] Additionally, studies have shown that volasertib can impact other critical cell signaling pathways. For instance, it has been observed to suppress the expression of DNMT (DNA methyltransferase) family proteins and modulate the PI3K/AKT/mTOR and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[1]

Data Presentation: Administration in Preclinical Models

Volasertib has been administered in preclinical studies via two primary routes: intravenous (IV) injection and oral gavage. The choice of administration route, dosage, and schedule varies depending on the tumor model and experimental design.

Table 1: Intravenous (IV) Administration of Volasertib

| Preclinical Model Type | Animal Model | Dose Range | Dosing Schedule | Vehicle | Reference(s) |

| Solid Tumors | |||||

| Colon, Lung, & Colon Carcinoma Xenografts (HCT116, NCI-H460, CXB1) | Nude Mice (BomTac:NMRI-Foxn1nu) | ~25 mg/kg/day | Not specified | Not specified | [3] |

| Pediatric Solid Tumor Xenografts (Neuroblastoma, Glioblastoma, etc.) | Not specified | 30 mg/kg | Once weekly for 3 weeks (q7dx3) | Sterile Saline | [9] |

| Hematological Malignancies | |||||

| Acute Myeloid Leukemia (AML) Xenograft (MOLM-13) | Nude Mice | 20 - 40 mg/kg | Once weekly | Not specified | [10] |

| AML Xenograft (MV-4-11) | Nude Mice | 10, 20, or 40 mg/kg | Once weekly | Not specified | [5][11] |

| AML Xenograft (MV-4-11) | Nude Mice | 20 mg/kg | Twice weekly on consecutive days | Not specified | [11] |

| Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts | Not specified | 15 mg/kg | Once weekly for 3 weeks (q7dx3) | Sterile Saline | [9] |

| Syngeneic Leukemia Model (C1498) | C57BL/6J Mice | 20 mg/kg | Administered on days 7, 9, 11, and 13 post-inoculation | Not specified | [11] |

Table 2: Oral Administration of Volasertib

| Preclinical Model Type | Animal Model | Dose Range | Dosing Schedule | Vehicle | Reference(s) |

| Colon Carcinoma Xenograft (HCT116) | Nude Mice (BomTac:NMRI-Foxn1nu) | 50 mg/kg (total weekly) | Once weekly, twice weekly, or daily for 40 days | Not specified | [12][13] |

| Non-Small Cell Lung Carcinoma Xenograft (NCI-H460) | Not specified | 70 mg/kg | Once weekly | Not specified | [13][14] |

| Non-Small Cell Lung Carcinoma Xenograft (NCI-H460) | Not specified | 10 mg/kg | Daily | Not specified | [13][14] |

Experimental Protocols

The following are generalized protocols for the administration of volasertib trihydrochloride based on methodologies cited in preclinical research. Researchers should adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and the formulation of the compound.

Protocol 1: Intravenous (IV) Injection

This protocol is suitable for administering volasertib in xenograft models where rapid systemic exposure is desired.

Materials:

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Sterile vials and syringes

-

Animal restraints as required by institutional protocol

-

Calibrated scale for animal weight

Procedure:

-

Formulation: Prepare the volasertib solution on the day of administration. Volasertib has been formulated in sterile saline for IV use.[9] Aseptically dissolve the required amount of this compound in the vehicle to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL).

-

Animal Preparation: Weigh each animal to determine the precise injection volume.

-

Administration: Gently restrain the mouse. The lateral tail vein is the most common site for IV injection. Administer the calculated volume of the volasertib solution slowly and carefully.

-

Monitoring: After injection, monitor the animal for any immediate adverse reactions. Return the animal to its cage and continue monitoring according to the experimental plan and institutional guidelines.

-

Dosing Schedule: Repeat administration as required by the study design (e.g., once weekly).[10]

Protocol 2: Oral Gavage

This protocol is used for oral administration to evaluate the compound's oral bioavailability and efficacy.

Materials:

-

This compound

-

Vehicle (e.g., a formulation of DMSO, PEG300, Tween 80, and saline)[14]

-

Sterile vials and syringes

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Calibrated scale for animal weight

Procedure:

-

Formulation: Prepare the oral suspension. A common vehicle for poorly soluble compounds can be a mixture such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[14] The final concentration should be calculated based on the dose and a standard gavage volume (e.g., 100-200 µL for a mouse).

-

Animal Preparation: Weigh each animal to calculate the exact volume for administration.

-

Administration: Securely restrain the animal. Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. Ensure proper technique to avoid accidental tracheal administration.

-

Monitoring: Observe the animal for any signs of distress or regurgitation immediately following the procedure.

-

Dosing Schedule: Administer according to the predefined schedule, which can range from daily to weekly dosing.[12][13]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an in vivo preclinical study evaluating volasertib efficacy in a xenograft model.

References

- 1. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Volasertib - Wikipedia [en.wikipedia.org]

- 5. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for Measuring Volasertib Trihydrochloride Efficacy in Cell Lines

Introduction

Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] PLK1 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[3][4][5] Volasertib acts by competitively binding to the ATP-binding pocket of PLK1, which inhibits its function in regulating multiple stages of mitosis.[3][6] This inhibition leads to a disruption of spindle assembly, causing cells to arrest in the G2/M phase of the cell cycle, and ultimately undergo apoptosis (programmed cell death).[7][8][9] These application notes provide detailed protocols for evaluating the efficacy of volasertib trihydrochloride in various cancer cell lines.

Mechanism of Action: PLK1 Inhibition

PLK1 plays a crucial role in the G2/M transition, centrosome maturation, bipolar spindle formation, and cytokinesis.[10][11] By inhibiting PLK1, volasertib disrupts these critical mitotic events. This leads to the characteristic phenotype of cells arrested in mitosis with monopolar spindles, followed by the induction of apoptosis.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Volasertib - Wikipedia [en.wikipedia.org]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

Application Notes: Volasertib Trihydrochloride in Combination Therapy with Cytarabine for Acute Myeloid Leukemia (AML)

Introduction

Volasertib (BI 6727) is a potent, second-generation, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a key regulator of multiple stages of mitosis, and its overexpression is common in various cancers, including Acute Myeloid Leukemia (AML), where it is associated with a poor prognosis.[4][5] By inhibiting Plk1, volasertib induces mitotic arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][6] Cytarabine (ara-C), a nucleoside analog, is a standard-of-care antimetabolite used in AML treatment that inhibits DNA synthesis.